N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features a benzodioxole ring, a cyano group, a methoxy group, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.
Methoxylation: The methoxy group can be introduced via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
Sulfonylation and Morpholine Introduction: The sulfonyl group can be introduced using sulfonyl chlorides, followed by the attachment of the morpholine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzodioxole ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at positions where functional groups are attached.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides, sulfonyl chlorides, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Scientific Research Applications
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or modulator of enzymes or receptors.
Medicine: As a candidate for drug development, particularly in targeting specific pathways in diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site or allosteric sites, altering the function of the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXYBENZAMIDE: Lacks the morpholine sulfonyl group.
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy group and the morpholine sulfonyl group in N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE may confer unique properties, such as increased binding affinity or specificity for certain biological targets.
Properties
Molecular Formula |
C20H19N3O7S |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H19N3O7S/c1-27-16-3-2-13(9-19(16)31(25,26)23-4-6-28-7-5-23)20(24)22-15-10-18-17(29-12-30-18)8-14(15)11-21/h2-3,8-10H,4-7,12H2,1H3,(H,22,24) |
InChI Key |
HKOWBSDDNNUCGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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